molecular formula C15H17N3O4 B11484743 4-(3,4,5-trimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

4-(3,4,5-trimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B11484743
M. Wt: 303.31 g/mol
InChI Key: ANPREABSZOKIJI-UHFFFAOYSA-N
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Description

4-(3,4,5-Trimethoxyphenyl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one is a synthetic compound known for its versatile pharmacological properties. The compound features a trimethoxyphenyl group, which is a common pharmacophore in medicinal chemistry due to its electron-rich nature and ability to interact with various biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4,5-trimethoxyphenyl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one typically involves multiple steps. One common method includes the following steps:

    Starting Material: The synthesis begins with 3,4,5-trimethoxybenzaldehyde.

    Formation of Intermediate: The aldehyde undergoes a condensation reaction with hydrazine to form a hydrazone intermediate.

    Cyclization: The hydrazone intermediate is then cyclized using a suitable cyclizing agent, such as acetic anhydride, to form the pyrazolo[3,4-b]pyridine core.

    Final Product:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(3,4,5-Trimethoxyphenyl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution can introduce alkyl or aryl groups .

Scientific Research Applications

4-(3,4,5-Trimethoxyphenyl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-cancer, anti-inflammatory, and anti-microbial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(3,4,5-trimethoxyphenyl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets. The trimethoxyphenyl group allows the compound to bind to various proteins, such as tubulin, heat shock protein 90, and thioredoxin reductase. This binding can inhibit the function of these proteins, leading to anti-cancer and other therapeutic effects [5][5].

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4,5-Trimethoxyphenyl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one is unique due to its specific pyrazolo[3,4-b]pyridine core, which provides distinct biological activities compared to other trimethoxyphenyl-containing compounds. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C15H17N3O4

Molecular Weight

303.31 g/mol

IUPAC Name

4-(3,4,5-trimethoxyphenyl)-1,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C15H17N3O4/c1-20-11-4-8(5-12(21-2)14(11)22-3)9-6-13(19)17-15-10(9)7-16-18-15/h4-5,7,9H,6H2,1-3H3,(H2,16,17,18,19)

InChI Key

ANPREABSZOKIJI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2CC(=O)NC3=C2C=NN3

Origin of Product

United States

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